molecular formula C21H21N3O4 B2423471 N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide CAS No. 1206991-02-7

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide

Cat. No.: B2423471
CAS No.: 1206991-02-7
M. Wt: 379.416
InChI Key: YNTDRXXJXFRIBB-UHFFFAOYSA-N
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Description

“N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide” is a synthesized resveratrol analogue . It has shown cytotoxicity against a panel of cancer cell lines, particularly colon cancer cells . The molecular formula of this compound is C21H21N3O4.

Scientific Research Applications

Biomedical Applications of Furan Derivatives

Furan derivatives are known for their versatility and potential in creating polymers, functional materials, and fuels derived from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives. HMF, for example, is a platform chemical that can be transformed into a variety of monomers and polymers, porous carbon materials, solvents, and even pharmaceuticals, highlighting the adaptability of furan-based compounds in developing sustainable materials and chemicals (Chernyshev et al., 2017). This suggests potential pathways for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide in contributing to the development of new polymers and materials with unique properties.

Antimicrobial and Health-related Applications

Research into carboxymethyl chitosans, a class of carbohydrate polymers, indicates their significant biomedical applications due to enhanced biocompatibility and antimicrobial properties (Upadhyaya et al., 2013). While not directly analogous, the research underscores the potential of chemically modified organic compounds, including furan derivatives, in medical and health-related applications, ranging from hydrogels for wound healing to drug delivery systems.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

It has been suggested that the compound may induce cell cycle arrest and apoptosis in certain cancer cells . This involves the activation of various cellular pathways, leading to changes in cell growth and survival .

Biochemical Pathways

The compound appears to affect several biochemical pathways. In particular, it has been shown to induce G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells . This suggests that the compound may interfere with the normal cell cycle, leading to cell death.

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

The compound’s action results in several molecular and cellular effects. It has been shown to cause cytotoxicity in HCT116 colorectal cancer cells, with several apoptotic events occurring, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . These events occur alongside cell cycle arrest due to the up-regulation of p53 and p21 .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of certain reactions . Therefore, the physiological environment in which the compound is present can significantly impact its activity.

Future Directions

“N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide” may be a potential candidate for development as an anti-tumor agent in the future . Further investigation into its chemopreventive role is warranted .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)24-18-6-3-2-5-17(18)23-20(25)19-7-4-14-28-19/h2-11,14H,12-13H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTDRXXJXFRIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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